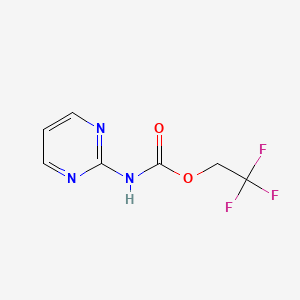

2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-pyrimidin-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-15-6(14)13-5-11-2-1-3-12-5/h1-3H,4H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHAHGVRMNSDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Chloroformate Intermediate

The most widely reported route involves the reaction of pyrimidin-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions. This method leverages the nucleophilic character of the pyrimidine amine to attack the electrophilic carbonyl carbon of the chloroformate.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism: (1) deprotonation of pyrimidin-2-amine by a base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), forming a reactive amide ion; (2) nucleophilic acyl substitution at the chloroformate carbonyl, releasing HCl as a byproduct. Stoichiometric excess of pyrimidin-2-amine (1.2–1.5 equiv) is typically employed to ensure complete conversion of the chloroformate.

Solvent and Temperature Optimization

Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates. Reactions conducted in DCM at 0–5°C yield 78–82% isolated product, whereas elevated temperatures (25°C) reduce selectivity due to competing hydrolysis.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0–5 | 82 | 98 |

| THF | 0–5 | 78 | 97 |

| Ethyl Acetate | 0–5 | 65 | 95 |

Catalytic Carbamate Coupling Using Carbodiimides

An alternative approach employs carbodiimide-mediated coupling between pyrimidin-2-amine and 2,2,2-trifluoroethanol. This method avoids the use of hazardous chloroformates, making it preferable for large-scale synthesis.

Role of EDCI and DMAP

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the hydroxyl group of trifluoroethanol, forming an O-acylisourea intermediate. Catalytic 4-dimethylaminopyridine (DMAP) facilitates the nucleophilic attack by pyrimidin-2-amine, yielding the carbamate with minimal racemization.

Solid-Phase Synthesis for High-Throughput Applications

Recent innovations include immobilizing pyrimidin-2-amine on Wang resin, followed by sequential treatment with trifluoroethyl chloroformate and cleavage reagents. This method achieves >90% purity and is scalable for combinatorial libraries.

Industrial-Scale Considerations and Purification

Analytical Characterization and Quality Control

Spectroscopic Validation

HPLC Method Development

Reverse-phase HPLC (C18 column, 60% MeOH/40% H₂O, 1.0 mL/min) resolves the target compound at 6.2 min (UV 254 nm), with LOD and LOQ of 0.1 μg/mL and 0.3 μg/mL, respectively.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(pyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carbonyl or carboxyl.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted pyrimidinyl carbamates with various functional groups.

Scientific Research Applications

Key Reactions

- Nucleophilic Substitution : The trifluoroethyl group can be replaced by other nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or ketones, and reduction to yield amines or alcohols.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that compounds with higher lipophilicity correlate with greater cytotoxicity against breast cancer cells .

- Antiviral Properties : The presence of the trifluoromethyl group has been linked to enhanced metabolic stability and biological activity, making it a candidate for antiviral drug development. Molecular docking studies suggest that it may inhibit key viral proteases .

Biological Research

Investigations into the biological interactions of 2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate reveal:

- Protease Inhibition : Compounds with similar structures have demonstrated efficacy as protease inhibitors, crucial for treating viral infections and certain cancers .

- Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly influence biological activity. For instance, fluorination position affects binding affinity to target proteins .

Industrial Applications

The compound is utilized in the development of specialty chemicals and materials:

- Agrochemicals : Its unique chemical properties make it suitable for developing herbicides and pesticides.

- Pharmaceuticals : It serves as a building block in synthesizing more complex organic molecules used in drug formulations.

- Anticancer Properties Study : A series of experiments evaluated the anticancer activity of trifluoroethyl carbamates against breast cancer cell lines. Results indicated that compounds with higher lipophilicity exhibited significant cytotoxic effects .

- Inhibition of Viral Proteases : A study focusing on fluorinated compounds demonstrated their ability to inhibit key viral proteases. This was validated through molecular docking techniques that predicted binding affinities .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrimidinyl carbamate moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Features :

- Pyrimidin-2-yl group : Aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

- Heterocyclic vs. Thiadiazole-pyridine hybrids (e.g., ) combine multiple heteroatoms for enhanced bioactivity, such as kinase inhibition.

- Chloropyridin-3-yl () introduces a reactive halogen for cross-coupling reactions in drug development.

Physicochemical Properties

- Lipophilicity : The trifluoroethyl group consistently elevates logP across analogs. For example, the pyrimidin-2-yl derivative (estimated logP ~1.5) is less lipophilic than the 3-trifluoromethylphenyl analog (logP ~2.8) , influencing membrane permeability.

- Solubility : Pyrimidine and pyridine-containing derivatives exhibit moderate aqueous solubility due to hydrogen-bonding capabilities, whereas furan- or thiazole-based compounds may require formulation aids .

Biological Activity

2,2,2-Trifluoroethyl N-(pyrimidin-2-yl)carbamate is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. With the molecular formula CHFNO and a molecular weight of 221.14 g/mol, this compound comprises a trifluoroethyl group and a pyrimidine moiety linked via a carbamate functional group. This structure confers unique properties that make it an interesting candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with proteins. The pyrimidinyl carbamate moiety can form hydrogen bonds with target enzymes or receptors, potentially influencing their activity and function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of antimicrobial agents.

- Antiviral Activity : Investigations into its antiviral properties have shown promise, particularly in targeting viruses such as HIV. Similar pyrimidine derivatives have been noted for their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which may suggest a comparable mechanism for this compound .

- Pharmaceutical Applications : The compound is being explored as a lead structure for drug development aimed at specific diseases due to its favorable pharmacological profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the pyrimidine ring or the carbamate functional group can significantly influence its potency and selectivity against various biological targets. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Trifluoroethyl Group | Increases lipophilicity and membrane permeability |

| Pyrimidine Substituents | Alters binding affinity to specific receptors |

| Carbamate Functional Group | Affects interaction with enzymes involved in metabolic pathways |

Case Study 1: Antiviral Activity Against HIV

In a study focused on pyrimidine derivatives as NNRTIs, compounds structurally similar to this compound were found to exhibit significant antiviral activity against HIV strains resistant to traditional treatments. The structural modifications led to enhanced binding interactions within the NNIBP (non-nucleoside reverse transcriptase binding pocket), indicating that similar strategies could be applied to optimize this compound for antiviral therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various pyrimidine derivatives, including this compound. Results demonstrated effective inhibition of bacterial growth in vitro, suggesting potential applications in developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling pyrimidin-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using triethylamine as a catalyst in anhydrous acetonitrile at 0–5°C). Reaction optimization can employ Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, highlights carbamate syntheses using tert-butyl derivatives, suggesting that inert atmospheres (N₂/Ar) and controlled pH (7–9) improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrimidine NH (δ 8.5–9.5 ppm) and trifluoroethyl CF₃ group (δ 4.3–4.7 ppm for CH₂CF₃). Coupling patterns in the pyrimidine ring (e.g., J = 5–6 Hz for vicinal protons) confirm substitution .

- FT-IR : Carbamate C=O stretching (1680–1720 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹) validate the structure .

- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients for purity analysis. Electrospray ionization (ESI+) detects [M+H]⁺ ions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. Trifluoroethyl carbamates are prone to hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions, releasing pyrimidin-2-amine and trifluoroethanol. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Contradictions may arise from competing reaction pathways. For example, the trifluoroethyl group’s electron-withdrawing effect enhances carbamate electrophilicity but steric hindrance may slow nucleophilic attack. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to map transition states and compare activation energies for SN2 vs. SN1 mechanisms. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve ambiguities .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to pyrimidine-dependent enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., Asp27 in DHFR) and hydrophobic interactions with the trifluoroethyl group. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

- Methodological Answer : Disordered trifluoroethyl groups in X-ray structures require refinement with split positions (SHELXL) or restrained isotropic displacement parameters. Compare multiple datasets (e.g., synchrotron vs. lab-source) to confirm reproducibility. For ambiguous electron density, supplement with solid-state NMR (¹⁹F MAS NMR) to clarify CF₃ orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.